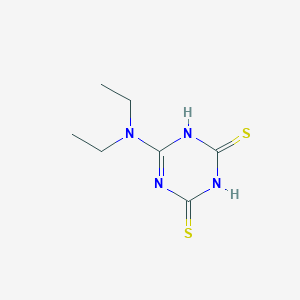
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring substituted with a dithione group and a diethylamino group
Vorbereitungsmethoden
The synthesis of 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as cyanuric chloride and diethylamine.
Reaction Conditions: The reaction is carried out in a suitable solvent, often under reflux conditions. The temperature and duration of the reaction are optimized to ensure complete conversion of the starting materials.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the purity of the final product.
Analyse Chemischer Reaktionen
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. The major products of oxidation include sulfoxides and sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of thiols or thioethers.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions. Common reagents for substitution reactions include alkyl halides and acyl chlorides.
Wissenschaftliche Forschungsanwendungen
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to interact with biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione involves its interaction with specific molecular targets. The diethylamino group enhances its ability to form hydrogen bonds and interact with enzymes or receptors. The dithione group can undergo redox reactions, influencing the compound’s biological activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may inhibit certain enzymes or disrupt cellular processes.
Vergleich Mit ähnlichen Verbindungen
6-(Diethylamino)-1,3,5-triazine-2,4(1H,3H)-dithione can be compared with other similar compounds in the triazine family:
1,3,5-Triazine-2,4,6-triamine: Also known as melamine, this compound is widely used in the production of resins and plastics. Unlike this compound, melamine lacks the dithione and diethylamino groups, resulting in different reactivity and applications.
1,3,5-Triazine-2,4,6-trione: This compound, also known as cyanuric acid, is used in water treatment and as a precursor for herbicides. The presence of three carbonyl groups distinguishes it from this compound.
1,3,5-Triallyl-1,3,5-triazine-2,4,6-trione: Known as triallyl isocyanurate, this compound is used as a crosslinking agent in polymer synthesis. Its structure includes allyl groups, which confer different chemical properties compared to this compound.
Eigenschaften
CAS-Nummer |
16034-25-6 |
|---|---|
Molekularformel |
C7H12N4S2 |
Molekulargewicht |
216.3 g/mol |
IUPAC-Name |
6-(diethylamino)-1H-1,3,5-triazine-2,4-dithione |
InChI |
InChI=1S/C7H12N4S2/c1-3-11(4-2)5-8-6(12)10-7(13)9-5/h3-4H2,1-2H3,(H2,8,9,10,12,13) |
InChI-Schlüssel |
KRBGYJXDLGSDEX-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Isomerische SMILES |
CCN(CC)C1=NC(=NC(=N1)S)S |
Kanonische SMILES |
CCN(CC)C1=NC(=S)NC(=S)N1 |
Key on ui other cas no. |
16034-25-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


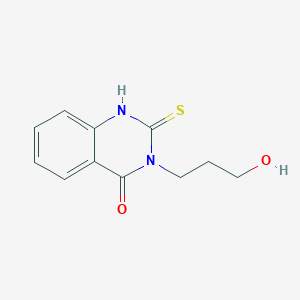
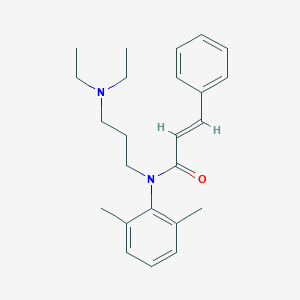
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol](/img/structure/B91873.png)
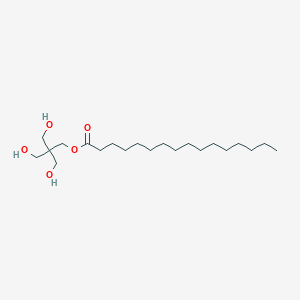
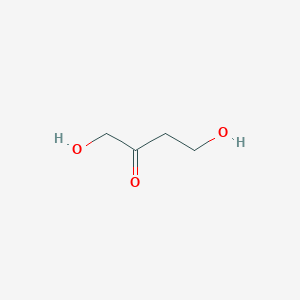
![6,6,9-Trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol](/img/structure/B91884.png)
![1-Methoxy-4-[1-(2-sulfosulfanylethylamino)butan-2-yloxy]benzene](/img/structure/B91885.png)
![3-Amino-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B91886.png)
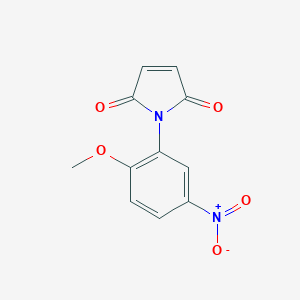
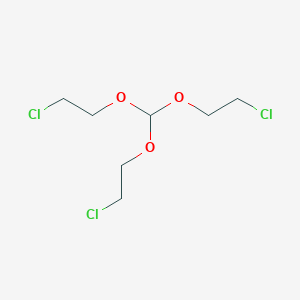
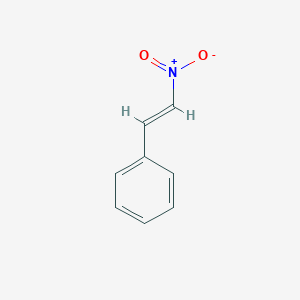
![Barium 3-hydroxy-4-[(4-methyl-2-sulphonatophenyl)azo]-2-naphthoate](/img/structure/B91892.png)


